2-chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide
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Overview
Description
2-chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a heterocyclic compound that features a pyrazole ring Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets
Mode of Action
The exact mode of action of 2-chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is not well-documented. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes would depend on the compound’s targets .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways . The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
These effects would be a result of the compound’s interaction with its targets and its influence on biochemical pathways .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes, potentially influencing their activity .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide typically involves the reaction of an appropriate pyrazole derivative with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydro derivatives.
Scientific Research Applications
2-chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
- N-[4,5-DIHYDRO-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-1H-PYRAZOL-3-YL]-3-[2-(2,4-DI-TERT-PENTYLPHENOXY)ACETAMIDO]BENZAMIDE
Uniqueness
2-chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its chlorine atom and acetamide group make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.
Properties
IUPAC Name |
2-chloro-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-7-10(16)13-9-6-11(17)15(14-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYJRGIPYZIEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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